5-Bromo-2,4-difluoro-N-methylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,4-difluoro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO/c1-12-8(13)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAINNBZGGZQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reactivity Studies of 5 Bromo 2,4 Difluoro N Methylbenzamide
Reaction Mechanisms of Halogen Introduction and Exchange on the Benzamide (B126) Core
The synthesis of halogenated benzamides involves specific and often regioselective reaction pathways. The introduction of a bromine atom onto a difluorinated benzamide core typically proceeds via an electrophilic aromatic substitution (EAS) reaction. In this process, the aromatic ring acts as a nucleophile, attacking an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). The regioselectivity of this bromination is governed by the directing effects of the substituents already present on the ring—the fluorine atoms and the amide group. While the amide group is a deactivating meta-director and the fluorine atoms are deactivating ortho-, para-directors for EAS, the synthesis usually starts from a precursor like 2,4-difluoroaniline, where the amine group's powerful activating and ortho-, para-directing effects would guide the initial halogenation before the amine is converted to the N-methylamide. For instance, the bromination of 2-amino-4-chloropyridine (B16104) using NBS proceeds efficiently at low temperatures, a method applicable to similar aromatic systems google.com.
Halogen exchange reactions, particularly lithium-halogen exchange, represent another critical mechanistic pathway. For aryl bromides, this reaction is often rapid when treated with organolithium reagents like n-butyllithium or t-butyllithium uwindsor.ca. This process involves the exchange of the bromine atom with a lithium atom, forming a new aryllithium species. This pathway can compete with other reactions, such as deprotonation at a different site, and its favorability depends on the specific substrate and reaction conditions uwindsor.ca.
Table 1: Common Reagents for Halogen Introduction on Aromatic Cores
| Reaction Type | Reagent | Typical Conditions | Product |
| Electrophilic Bromination | N-Bromosuccinimide (NBS) | Dichloromethane, 0 °C | Bromo-substituted arene |
| Electrophilic Bromination | Bromine (Br₂) / Lewis Acid (e.g., AlCl₃) | Solvent, 0 °C | Bromo-substituted arene |
| Halogen Exchange | n-Butyllithium (n-BuLi) | THF, -78 °C | Lithiated arene |
Role of Bromine Atom in Directed Ortho Metalation (DoM) and Nucleophilic Aromatic Substitution (SNAr) Pathways
The N-methylamide group is a potent directed metalation group (DMG) that facilitates the deprotonation of the aromatic ring at the adjacent ortho position (C-3) by an organolithium base. wikipedia.org This occurs through the formation of a pre-litigated complex where the lithium atom coordinates to the carbonyl oxygen and the amide nitrogen, positioning the base for selective proton abstraction. wikipedia.org
The bromine atom at the C-5 position plays a multifaceted role. While bromine itself can act as a weak directing group by acidifying adjacent protons, its most significant influence in the context of DoM is its susceptibility to lithium-halogen exchange. researchgate.netnih.gov For aryl bromides, the rate of lithium-halogen exchange can be faster than deprotonation, leading to a competing reaction pathway. uwindsor.ca Therefore, when 5-Bromo-2,4-difluoro-N-methylbenzamide is treated with a strong base like n-BuLi, two primary pathways are possible: DoM at C-3 directed by the amide, or lithium-bromine exchange at C-5. The outcome is often dependent on the specific base used, temperature, and reaction time.
Table 2: Competing Pathways in the Lithiation of this compound
| Pathway | Position of Lithiation | Directing/Enabling Group | Resulting Intermediate |
| Directed ortho Metalation (DoM) | C-3 | N-methylamide | 3-Lithio-5-bromo-2,4-difluoro-N-methylbenzamide |
| Lithium-Halogen Exchange | C-5 | Bromine atom | 5-Lithio-2,4-difluoro-N-methylbenzamide |
In nucleophilic aromatic substitution (SNAr) reactions, the role of the halogen is primarily that of a leaving group. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comyoutube.com The rate of SNAr is enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com In this compound, the fluorine atoms at C-2 and C-4 are better activating groups for SNAr than the bromine at C-5. This is because fluorine's high electronegativity makes the carbon to which it is attached significantly more electrophilic and better able to stabilize the incoming negative charge during nucleophilic attack. wyzant.com Consequently, a nucleophile is more likely to displace one of the fluorine atoms than the bromine atom.
Influence of Fluorine Atoms on Aromatic Ring Activation and Deactivation
Fluorine atoms exhibit a dual electronic influence on the aromatic ring. Due to their extreme electronegativity, they exert a powerful electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic π-system. This effect deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene (B151609). vaia.com In fact, fluorine is considered more deactivating than other halogens in the context of EAS. vaia.com
Conversely, fluorine possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (a +M or +R effect). This resonance effect directs incoming electrophiles to the ortho and para positions. vaia.com However, the inductive deactivation is dominant. The introduction of fluorine atoms can also lead to an effect termed "fluoromaticity," where the new π-orbitals contributed by fluorine can further stabilize the ring and increase its resistance to certain reactions. nih.gov
In the context of nucleophilic aromatic substitution (SNAr), the strong inductive effect of fluorine is paramount. By withdrawing electron density, the fluorine atoms at positions C-2 and C-4 (ortho and para to the electron-withdrawing amide group) activate the ring for nucleophilic attack. They stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy for the reaction. youtube.comwyzant.com In SNAr, the order of reactivity for halogens as leaving groups is often F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions. wyzant.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the highly electron-withdrawing nature of fluorine. wyzant.com
Table 3: Electronic Effects of Fluorine Substituents on the Benzamide Ring
| Electronic Effect | Influence on EAS | Influence on SNAr |
| Inductive Effect (-I) | Deactivating (reduces ring electron density) | Activating (stabilizes Meisenheimer complex) |
| Mesomeric Effect (+M) | ortho-, para-directing (weakly activating) | Minor influence compared to the inductive effect |
Reactivity Profile at the Amide Moiety (N-H and Carbonyl Reactivity)
The N-methylamide functional group is central to the reactivity of the molecule. The proton attached to the nitrogen atom (N-H) is weakly acidic and can be removed by a strong base. This deprotonation is a key feature in many reactions involving amides. The lone pair on the nitrogen atom participates in resonance with the carbonyl group, which reduces the basicity of the nitrogen compared to an amine but also influences the reactivity of the entire moiety.
The carbonyl group (C=O) itself is an electrophilic center, though its reactivity is attenuated by the resonance donation from the adjacent nitrogen atom. Nevertheless, it can undergo nucleophilic attack under certain conditions. For example, amides can be hydrolyzed to carboxylic acids under strong acidic or basic conditions, a reaction that proceeds via nucleophilic acyl substitution. The carbonyl oxygen is also a Lewis basic site, which is crucial for its function as a directed metalation group, as it coordinates to the lithium cation, initiating the DoM process. wikipedia.org
Reactions at the N-H bond are also common, such as acylation or alkylation. The reaction of primary and secondary amines with acid chlorides (acylation) to form amides is a fundamental transformation in organic synthesis. ncert.nic.in While the target compound is already an amide, the N-H bond retains its reactivity towards very strong electrophiles or after deprotonation.
Computational Exploration of Reaction Transition States and Energy Profiles
Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful insights into the complex reaction mechanisms of substituted benzamides. researchgate.netacs.org These methods allow for the detailed exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction energy barriers, which helps in predicting the most likely reaction pathway.
For this compound, DFT calculations can be employed to compare the energetic favorability of competing pathways. For instance, calculations could determine the activation energy for DoM at the C-3 position versus the energy barrier for lithium-bromine exchange at the C-5 position. Such studies often reveal that subtle changes in the substrate or reagents can significantly alter the preferred mechanistic route. mdpi.com
In the study of SNAr reactions, computational models can map the entire reaction coordinate from reactants to products, including the crucial Meisenheimer intermediate. nih.gov DFT calculations can predict the transition state structures and energies for nucleophilic attack at each of the halogen-substituted positions (C-2, C-4, and C-5). These calculations would likely confirm that the energy barriers for displacing the fluorine atoms are lower than that for displacing the bromine atom, corroborating experimental observations of regioselectivity. wyzant.commdpi.com
Table 4: Illustrative Calculated Energy Barriers for SNAr on a Halogenated Benzamide
| Reaction Pathway | Leaving Group | Position | Relative Activation Energy (kcal/mol) - Hypothetical |
| Nucleophilic attack | Fluorine | C-4 (para to amide) | 15.2 |
| Nucleophilic attack | Fluorine | C-2 (ortho to amide) | 16.5 |
| Nucleophilic attack | Bromine | C-5 (meta to amide) | 24.8 |
Note: The energy values are hypothetical and for illustrative purposes to demonstrate trends predicted by DFT calculations.
Applications of 5 Bromo 2,4 Difluoro N Methylbenzamide As a Versatile Synthetic Intermediate and Building Block
Integration into Complex Organic Scaffolds via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
The presence of a bromine atom on the aromatic ring of 5-Bromo-2,4-difluoro-N-methylbenzamide makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the facile integration of the benzamide (B126) scaffold into more complex organic molecules.
The Suzuki-Miyaura coupling , which involves the reaction of an organoboron reagent with an organic halide, is a widely used method for forming carbon-carbon bonds. acs.orgresearchgate.net While specific studies on this compound are not extensively documented in the literature, the reactivity of similar aryl bromides is well-established. google.comresearchgate.netrsc.org The reaction would typically proceed by the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the coupled product. The fluorine atoms on the ring can influence the reactivity of the C-Br bond, a factor that requires careful optimization of reaction conditions.
| Suzuki-Miyaura Coupling: A Representative Transformation | |
| Aryl Halide | This compound |
| Coupling Partner | Arylboronic acid or ester |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) |
| Base | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) |
| Solvent | Aprotic solvent (e.g., Toluene (B28343), Dioxane) |
| Product | 5-Aryl-2,4-difluoro-N-methylbenzamide |
The Sonogashira coupling provides a direct route to arylalkynes by reacting a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. walshmedicalmedia.comnih.govnih.gov This reaction is highly valuable for introducing alkynyl moieties into aromatic systems. The bromo-substituted benzamide can be expected to undergo Sonogashira coupling under standard conditions, offering a pathway to a variety of functionalized alkynylbenzamides. nih.govepo.org These products can serve as intermediates for further transformations, including the synthesis of heterocycles or as components in materials science.
| Sonogashira Coupling: A Representative Transformation | |
| Aryl Halide | This compound |
| Coupling Partner | Terminal alkyne |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) |
| Co-catalyst | Copper(I) salt (e.g., CuI) |
| Base | Amine (e.g., Triethylamine, Diisopropylamine) |
| Solvent | Aprotic solvent (e.g., THF, DMF) |
| Product | 5-Alkynyl-2,4-difluoro-N-methylbenzamide |
Precursor for the Synthesis of Diverse Functionalized Benzamide Derivatives
The strategic placement of the bromo and fluoro substituents on the benzamide ring allows for a range of chemical modifications, making this compound a valuable precursor for a diverse array of functionalized benzamide derivatives. nih.govacs.orgresearchgate.net
A notable example of a structurally similar compound being used as a precursor is in the synthesis of Enzalutamide, a potent androgen receptor inhibitor. The synthesis of Enzalutamide utilizes 4-Bromo-2-fluoro-N-methylbenzamide as a key intermediate. google.comnih.govepo.orgchemicalbook.comlehighchemicals.com This highlights the utility of such bromo-fluoro substituted N-methylbenzamides in the synthesis of medicinally important compounds. By analogy, this compound could be employed in similar synthetic strategies to access novel bioactive molecules.
The bromine atom can be replaced through various nucleophilic substitution reactions or converted to other functional groups. For instance, it can be transformed into an amino group, which can then be further functionalized. The fluorine atoms, while generally less reactive towards nucleophilic substitution than bromine, can activate the ring for certain reactions and influence the physicochemical properties of the final products, such as metabolic stability and binding affinity. nih.gov
| Potential Functional Group Transformations | |
| Starting Material | This compound |
| Reaction Type | Nucleophilic Aromatic Substitution |
| Reagent | Amines, Alkoxides, Thiolates |
| Product | 5-Amino/Alkoxy/Thio-2,4-difluoro-N-methylbenzamide |
| Reaction Type | Lithiation-Electrophilic Quench |
| Reagent | Organolithium reagent followed by an electrophile |
| Product | 5-Substituted-2,4-difluoro-N-methylbenzamide |
Utilization in Heterocyclic Ring System Construction
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. nih.govnih.gov Substituted benzamides, particularly those bearing reactive handles like a bromine atom, are valuable precursors for the synthesis of various heterocyclic ring systems. acs.orgnih.govthieme-connect.comresearchgate.net
One potential application of a derivative of this compound is in the synthesis of quinazolinones. If the bromo group is converted to an amino group, the resulting 5-amino-2,4-difluoro-N-methylbenzamide could undergo condensation with aldehydes or their equivalents to form dihydroquinazolinones, which can then be oxidized to the corresponding quinazolinones. acs.orgnih.govthieme-connect.comresearchgate.net Quinazolinone derivatives are known to exhibit a wide range of biological activities.
| Potential Heterocyclic Synthesis | |
| Precursor | 5-Amino-2,4-difluoro-N-methylbenzamide |
| Reagent | Aldehyde or Orthoester |
| Intermediate | Dihydroquinazolinone derivative |
| Final Product | Quinazolinone derivative |
Furthermore, the introduction of an alkynyl group via Sonogashira coupling can open up pathways to various other heterocycles through intramolecular cyclization reactions. The specific heterocycle formed would depend on the nature of the alkyne and the reaction conditions employed.
Strategies for Combinatorial Library Generation and Scaffold Diversification
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of compounds (libraries) for high-throughput screening in drug discovery and materials science. chemicalbook.comchemicalbook.comnih.govwikipedia.orgimperial.ac.uk Building blocks with multiple points of diversification are highly valuable in this context. This compound, with its reactive bromine atom and the potential for modification at the amide nitrogen and the aromatic ring, is an excellent candidate for the generation of combinatorial libraries.
A library could be generated by first performing a Suzuki or Sonogashira coupling at the bromine position with a diverse set of building blocks. Subsequently, the amide nitrogen could be deprotected (if a protecting group is used instead of the methyl group) and reacted with a variety of acylating or alkylating agents. This two-dimensional diversification strategy would lead to a large and diverse library of compounds based on the 2,4-difluorobenzamide (B1295065) scaffold.
| Combinatorial Library Strategy | |
| Scaffold | This compound |
| Diversification Point 1 (R1) | Suzuki or Sonogashira coupling at the 5-position |
| Diversification Point 2 (R2) | Modification of the N-substituent |
| Resulting Library | 5-R1-2,4-difluoro-N-R2-benzamide derivatives |
The fluorine atoms on the scaffold can enhance the drug-like properties of the library members, potentially leading to a higher hit rate in biological screens. nih.gov The systematic variation of substituents at different positions allows for the exploration of the structure-activity relationship (SAR) of the synthesized compounds.
Structure Activity Relationship Sar Studies and Molecular Design of 5 Bromo 2,4 Difluoro N Methylbenzamide Analogues
Impact of Halogen Position and Number on Molecular Conformation and Intermolecular Interactions
The strategic placement of halogen atoms on the benzamide (B126) scaffold profoundly influences both the molecule's conformation and its potential for intermolecular interactions. In 5-Bromo-2,4-difluoro-N-methylbenzamide, the interplay between the bromine and two fluorine atoms dictates the electronic distribution and steric profile of the aromatic ring.
Intermolecularly, halogen atoms are key players in forming specific non-covalent interactions. Halogen bonds, where a halogen atom acts as an electrophilic species, are increasingly recognized for their role in crystal engineering and molecular recognition. The bromine atom in this compound, with its larger size and greater polarizability compared to fluorine, is a more potent halogen bond donor. Studies on related halogenated benzamides have revealed a variety of intermolecular contacts, including N–H···O and C–H···O hydrogen bonds, as well as halogen···halogen interactions. For example, in isomers of difluoro-N-(4-pyridyl)benzamide, N—H···O=C interactions form one-dimensional chains, which are further linked by weaker C—H···N and C—H···F contacts nih.gov. The specific substitution pattern in this compound will favor a unique network of these interactions, influencing its solid-state packing.
The table below summarizes the typical intermolecular interactions observed in halogenated benzamides, which are expected to be relevant for the title compound.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Hydrogen Bond | N-H | O=C | ~3.0 | Primary interaction in amide crystal packing. |
| Hydrogen Bond | C-H | F | Variable | Weaker, but contributes to overall stability. |
| Halogen Bond | C-Br | O=C / Halogen | < Sum of van der Waals radii | Directional interaction, important for molecular recognition. |
| π-π Stacking | Aromatic Ring | Aromatic Ring | ~3.5 | Can influence crystal packing, though often weak in these systems. |
Role of N-Methyl Substitution in Amide Conformation and Rotational Barriers
The N-methyl group in this compound introduces significant conformational constraints and electronic effects. The amide C-N bond possesses a degree of double bond character due to resonance, which restricts free rotation. This restricted rotation can lead to the existence of distinct conformers (syn and anti), often observable by NMR spectroscopy.
N-methylation prevents the formation of the classic N-H···O hydrogen-bonded dimers commonly seen in primary and secondary amides. Instead, it promotes other intermolecular interactions and can influence the planarity of the amide group. While the amide group itself tends towards planarity, steric hindrance from the N-methyl group and ortho substituents on the phenyl ring can force a twisting of the amide plane relative to the aromatic ring.
The energy barrier to rotation around the C-N amide bond is a critical parameter. In N-benzhydrylformamides, which also feature a bulky substituent on the nitrogen, the rotational barriers for the formyl group are calculated to be in the range of 20–23 kcal/mol. nih.govnih.gov The presence of ortho-halogen substituents in these molecules was found to have little effect on the formyl group's rotational barrier, suggesting that the electronic nature of the aromatic ring has a limited impact on this specific rotation nih.govnih.gov. However, these ortho-substituents significantly hinder the rotation of the aryl fragment itself nih.govnih.gov. For this compound, a similar rotational barrier for the N-methylcarboxamide group can be anticipated.
The following table outlines the expected effects of N-methylation on the properties of the benzamide structure.
| Property | Unsubstituted Amide (N-H) | N-Methylated Amide (N-CH3) |
| Hydrogen Bonding | Acts as both donor and acceptor (N-H···O). | Acts as an acceptor only (O=C). |
| Intermolecular Interactions | Strong N-H···O hydrogen bond networks. | Weaker C-H···O and halogen bonds become more prominent. |
| Rotational Barrier (C-N) | Significant barrier to rotation. | Similar or slightly altered rotational barrier. |
| Molecular Conformation | Can form planar hydrogen-bonded structures. | Steric hindrance can lead to non-planar conformations. |
Rational Design Principles for Modulating Molecular Recognition Features
The principles of rational design for analogues of this compound hinge on the precise control of non-covalent interactions to dictate molecular recognition. Molecular Recognition Features (MoRFs) are segments of molecules that are prone to interaction and can be engineered by modifying the chemical structure.
Key to this design is the strategic use of halogen bonding. The electrophilic region on a halogen atom, known as a σ-hole, can interact with nucleophilic sites on a partner molecule. The strength of this interaction is tunable, generally following the trend I > Br > Cl > F. Therefore, substituting the bromine in this compound with iodine would be expected to enhance halogen bonding capabilities. Conversely, replacing it with chlorine would weaken this interaction. The fluorine atoms are generally poor halogen bond donors but can act as acceptors.
The aromatic rings themselves are also important for molecular recognition, participating in π-π stacking and C-H···π interactions. The electronic nature of the aromatic ring, modulated by the electron-withdrawing fluorine and bromine atoms, will influence the strength of these interactions.
The design principles for modulating molecular recognition can be summarized as follows:
Halogen Identity: The choice of halogen atom (F, Cl, Br, I) at the 5-position will directly influence the strength of potential halogen bonds.
N-Substituent: Modification of the N-methyl group to larger alkyl or aryl groups will introduce steric bulk, which can be used to control the conformation and create specific binding pockets.
Additional Functional Groups: The introduction of other functional groups (e.g., hydroxyl, methoxy) onto the aromatic ring can introduce new hydrogen bonding capabilities and alter the electronic properties.
Comparative Analysis with Related Halogenated Benzamides for Structural Insights
A comparative analysis of bond lengths and angles in difluorobenzene fragments from the Cambridge Structural Database (CSD) shows that C-F bond lengths are typically around 1.36 Å. The internal C-C-C bond angles within the aromatic ring are also distorted by the fluorine substituents, with the largest angles found at the ipso-carbon atoms bearing the fluorine dcu.ie. These trends are expected to hold for this compound.
The table below presents a hypothetical comparison of selected structural features between this compound and a related isomer, 4-Bromo-2,5-difluoro-N-methylbenzamide, based on general principles observed in similar structures.
| Structural Feature | This compound (Predicted) | 4-Bromo-2,5-difluoro-N-methylbenzamide (Predicted) | Rationale for Differences |
| Dihedral Angle (Aryl - Amide) | Likely non-planar | Likely non-planar | The ortho-fluorine at C2 in both isomers will induce a twist. |
| Primary Intermolecular Interaction | C-H···O hydrogen bonds, potential C-Br···O halogen bonds. | C-H···O hydrogen bonds, potential C-Br···O halogen bonds. | Both lack N-H donors; the relative orientation will dictate the packing. |
| C-Br Bond Length | ~1.90 Å | ~1.90 Å | Generally consistent for C(sp2)-Br bonds. |
| C-F Bond Lengths | ~1.36 Å | ~1.36 Å | Typical for C(sp2)-F bonds. |
This comparative approach, by drawing on the wealth of structural data for related halogenated benzamides, allows for a robust prediction of the structural characteristics of this compound and provides a framework for the rational design of its analogues with tailored molecular recognition properties.
Advanced Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure and charge distribution)
There are no published studies detailing Density Functional Theory (DFT) calculations specifically for 5-Bromo-2,4-difluoro-N-methylbenzamide. Such calculations would be instrumental in determining the optimized molecular geometry, electronic structure, and the distribution of electron charge across the molecule. This information is fundamental to understanding the compound's stability and chemical behavior.
Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis
Specific Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (FMO) analyses for this compound have not been reported. MEP mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, thus predicting its reactive behavior. FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the compound's electronic transitions and its propensity to participate in chemical reactions.
Conformational Analysis and Energy Landscape Mapping
A detailed conformational analysis and the corresponding energy landscape mapping for this compound are not available in the current body of scientific literature. This type of study would involve exploring the different spatial arrangements of the atoms in the molecule and determining their relative energies to identify the most stable conformers, which is essential for predicting its biological activity and physical properties.
Molecular Dynamics Simulations to Explore Dynamic Behavior (if applicable)
No records of molecular dynamics simulations for this compound were found. These simulations would provide insights into the dynamic behavior of the molecule over time, including its flexibility, interactions with solvents, and potential binding mechanisms with biological targets.
In Silico Prediction of Chemical Reactivity and Selectivity
There are no specific in silico studies that predict the chemical reactivity and selectivity of this compound. Such predictive studies, often based on the computational methods mentioned above, are vital for designing synthetic pathways and understanding the compound's potential as a building block in medicinal chemistry or materials science.
Analytical and Spectroscopic Characterization Techniques for Structural Elucidation of 5 Bromo 2,4 Difluoro N Methylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-Bromo-2,4-difluoro-N-methylbenzamide in solution. By analyzing the spectra from ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the atomic connectivity and chemical environment can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the expected signals would include:
Aromatic Protons: Two signals are anticipated in the aromatic region of the spectrum. Due to the substitution pattern, one proton is situated between two fluorine atoms (H-3), and the other is adjacent to the bromine atom (H-6). These protons would appear as complex multiplets due to coupling with each other (meta coupling) and with the adjacent fluorine nuclei (H-F coupling).
Amide N-H Proton: A broad singlet or a quartet (due to coupling with the N-methyl protons) is expected for the N-H proton of the secondary amide. Its chemical shift can be variable and is dependent on solvent and concentration.
N-Methyl Protons: The three protons of the N-methyl group are expected to appear as a doublet, resulting from coupling to the adjacent N-H proton. This signal is typically found in the upfield region of the spectrum. For the related compound 4-Bromo-N-methylbenzamide, this doublet appears around 2.92 ppm rsc.org.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected:
Carbonyl Carbon: The amide carbonyl carbon (C=O) signal will appear in the downfield region, typically around 160-170 ppm.
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbons directly bonded to the highly electronegative fluorine atoms (C-2 and C-4) will show large C-F coupling constants and will be shifted significantly downfield. The carbon attached to the bromine atom (C-5) will also have a characteristic chemical shift. The remaining aromatic carbons (C-1, C-3, C-6) will appear at distinct positions influenced by the surrounding substituents.
N-Methyl Carbon: The carbon of the N-methyl group will give a signal in the aliphatic region, typically around 25-30 ppm. In 4-Bromo-N-methylbenzamide, this peak is observed at 26.9 ppm rsc.org.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. The ¹⁹F NMR spectrum of this compound would show two distinct signals for the two non-equivalent fluorine atoms at positions 2 and 4. The chemical shifts and the coupling between them (meta F-F coupling) would be characteristic of their positions on the benzene (B151609) ring. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the fluorine substitution pattern mdpi.com.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.5 - 8.2 | Multiplet | Aromatic CH (H-6) |
| ¹H | ~7.0 - 7.5 | Multiplet | Aromatic CH (H-3) |
| ¹H | Variable (Broad) | Broad Singlet / Quartet | Amide NH |
| ¹H | ~2.8 - 3.0 | Doublet | N-CH₃ |
| ¹³C | ~162 - 166 | Singlet | C=O (Amide) |
| ¹³C | Variable (Downfield) | Doublet (large JCF) | Aromatic C-F (C-2, C-4) |
| ¹³C | Variable | Singlet | Aromatic C-Br (C-5) |
| ¹³C | Variable | Multiplet | Aromatic C (C-1, C-3, C-6) |
| ¹³C | ~26 - 28 | Singlet | N-CH₃ |
| ¹⁹F | ~ -110 to -120 | Doublet | Aromatic C-F (C-2) |
| ¹⁹F | ~ -110 to -120 | Doublet | Aromatic C-F (C-4) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.
For this compound (C₈H₇BrF₂NO), the high-resolution mass spectrum (HRMS) would show a characteristic molecular ion peak [M]⁺. Due to the presence of bromine, this peak would appear as a doublet with an approximate 1:1 intensity ratio, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. The exact mass of these ions would confirm the molecular formula. For instance, the related compound 4-bromo-2-fluoro-N-methylbenzamide shows a [M+H]⁺ peak at m/z 232 chemicalbook.com.
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The analysis of these fragments helps to piece together the molecular structure. Key expected fragmentation pathways include:
Alpha-cleavage: Loss of a hydrogen radical from the N-methyl group or cleavage of the N-methyl group itself.
Amide Bond Cleavage: Cleavage of the bond between the carbonyl group and the nitrogen atom, leading to the formation of a 5-bromo-2,4-difluorobenzoyl cation.
Loss of CO: The benzoyl cation could further lose a molecule of carbon monoxide.
Halogen Loss: Fragmentation involving the loss of bromine or fluorine atoms from the aromatic ring.
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z Value (Predicted) | Ion Identity | Fragmentation Pathway |
|---|---|---|
| 249 / 251 | [C₈H₇BrF₂NO]⁺ (M⁺) | Molecular Ion |
| 220 / 222 | [C₇H₄BrF₂O]⁺ | Loss of N-methyl group (-NCH₃) |
| 192 / 194 | [C₆H₂BrF₂]⁺ | Loss of N-methyl group and CO |
| 172 | [C₇H₂F₂O]⁺ | Loss of Bromine from benzoyl fragment |
| 58 | [C₂H₄NO]⁺ | Fragment from amide portion |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands that confirm its secondary amide structure and aromatic substitution.
Key expected vibrational frequencies include:
N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group occurs just below 3000 cm⁻¹.
C=O Stretch (Amide I Band): A very strong and sharp absorption band, characteristic of the carbonyl group in an amide, is expected between 1630 and 1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.
N-H Bend (Amide II Band): This band, resulting from the N-H bending vibration coupled with C-N stretching, appears in the region of 1510-1570 cm⁻¹.
C-N Stretch: The stretching vibration for the C-N bond of the amide is typically found in the 1200-1350 cm⁻¹ range.
C-F Stretches: Strong absorption bands due to the C-F stretching vibrations are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
C-Br Stretch: The C-Br stretching vibration gives rise to a band in the lower frequency region of the spectrum, usually between 500 and 650 cm⁻¹.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Secondary Amide |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Aliphatic (CH₃) |
| 1630 - 1680 | C=O Stretch (Amide I) | Secondary Amide |
| 1510 - 1570 | N-H Bend (Amide II) | Secondary Amide |
| 1100 - 1300 | C-F Stretch | Aryl Fluoride |
| 500 - 650 | C-Br Stretch | Aryl Bromide |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Packing
Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide an unambiguous determination of its solid-state structure. This technique yields precise information on bond lengths, bond angles, and torsional angles, confirming the atomic connectivity and stereochemistry.
Furthermore, X-ray crystallography reveals how the molecules are arranged in the crystal lattice, providing insight into the intermolecular forces that govern the solid-state packing. For this particular molecule, several key interactions would be of interest:
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded chains or dimers, which are common motifs in the crystal structures of secondary amides.
Halogen Bonding: The bromine atom, and to a lesser extent the fluorine atoms, can participate in halogen bonding interactions with electronegative atoms (like the carbonyl oxygen) on neighboring molecules.
π-π Stacking: The electron-deficient nature of the difluorinated aromatic ring could facilitate π-π stacking interactions with adjacent rings in the crystal lattice.
Analysis of a related structure, 2-bromo-N-(2,4-difluorobenzyl)benzamide, shows the presence of N–H···O hydrogen bonds that influence its supramolecular packing researchgate.net. Similar interactions would be expected to play a crucial role in the crystal packing of this compound.
Future Research Trajectories and Emerging Applications in Chemical Sciences
Development of Green Chemistry Approaches for Synthesis
The synthesis of complex molecules like 5-Bromo-2,4-difluoro-N-methylbenzamide is increasingly being scrutinized through the lens of green chemistry, which prioritizes the reduction of hazardous substances and waste. nih.gov Future research will likely focus on developing more environmentally benign synthetic routes that are both efficient and sustainable.
Key areas of exploration in the green synthesis of this and related compounds include:
Enzymatic Catalysis: The use of enzymes, particularly lipases, is a promising avenue for forming the amide bond in this compound. digitellinc.com Enzymatic reactions often proceed under mild conditions, in aqueous or greener solvent systems, and with high selectivity, thereby minimizing the formation of byproducts. digitellinc.com
Greener Solvents: A significant focus will be on replacing traditional volatile organic solvents with more sustainable alternatives. Water, supercritical fluids, and bio-derived solvents are being investigated for their potential to reduce the environmental impact of synthesis.
Catalytic Amide Bond Formation: Moving away from stoichiometric coupling reagents, which generate significant waste, is a critical goal. synthiaonline.com Research into catalytic methods, such as those employing boronic acids or transition metals, can offer more atom-economical pathways to amide bond formation. policyrj.com
Sustainable Halogenation: The introduction of bromine and fluorine atoms onto the aromatic ring is another area ripe for green innovation. Methodologies that utilize safer halogenating agents and avoid harsh reaction conditions are being actively pursued. An efficient and environmentally friendly protocol for selective oxidative halogenation using sodium halides as the halogen source and Oxone as a powerful oxidant has been devised. arxiv.org
| Green Chemistry Approach | Potential Advantage for Synthesis |
| Enzymatic Catalysis | High selectivity, mild reaction conditions, reduced byproducts. |
| Use of Greener Solvents | Lower environmental impact, improved safety profile. |
| Catalytic Amide Formation | High atom economy, reduced waste from stoichiometric reagents. |
| Sustainable Halogenation | Use of safer reagents, milder reaction conditions. |
Exploration of Novel Reaction Pathways and Catalytic Systems
The discovery of novel reaction pathways and more efficient catalytic systems is paramount to unlocking the full synthetic potential of this compound and its analogues. The presence of multiple halogen substituents and an amide linkage provides a rich chemical playground for methodological innovation.
Future research in this area is expected to concentrate on:
Transition Metal Catalysis: Copper, palladium, and rhodium-based catalysts have shown significant promise in facilitating C-N and C-H bond functionalization. digitellinc.comsynthiaonline.comCurrent time information in Vancouver, CA. Further exploration of these systems could lead to more direct and efficient methods for synthesizing and modifying the benzamide (B126) core. For instance, copper-catalyzed C-H bond amidation represents a powerful tool for forming C-N bonds. synthiaonline.comCurrent time information in Vancouver, CA.
Mechanism-Guided Discovery: A deeper understanding of reaction mechanisms will be crucial for the rational design of new catalysts and reaction conditions. For example, a mechanism-guided approach has led to the discovery of a copper-catalyzed direct arylation method for preparing aromatic amides from 2-bromo-2,2-difluoroacetamides. nih.gov
Photoredox Catalysis: The use of light to drive chemical reactions offers a mild and sustainable alternative to traditional thermal methods. Investigating photoredox-catalyzed pathways for the synthesis and functionalization of halogenated benzamides could open up new avenues for chemical reactivity.
| Catalytic System | Potential Application in Synthesis |
| Copper Catalysis | C-H bond amidation, direct arylation. nih.govsynthiaonline.comCurrent time information in Vancouver, CA. |
| Palladium Catalysis | Cross-coupling reactions for C-N bond formation. |
| Rhodium Catalysis | C-H activation and functionalization. digitellinc.com |
Potential for Applications in Materials Science
The unique combination of a rigid aromatic core, hydrogen-bonding capabilities of the amide group, and the presence of bromo and fluoro substituents endows this compound with properties that are attractive for materials science applications.
Emerging research directions include:
Monomers for High-Performance Polymers: Halogenated aromatic compounds are known to impart desirable properties such as flame retardancy, thermal stability, and chemical resistance to polymers. nih.gov this compound could potentially serve as a monomer for the synthesis of novel polyamides with enhanced performance characteristics. The presence of both bromine and fluorine can improve the durability and resistance of materials.
Dopants in Organic Electronics: Fluorinated aromatic compounds are of interest for their potential use as dopants in organic electronic materials. The strong electron-withdrawing nature of fluorine can influence the electronic properties of organic semiconductors, potentially leading to improved device performance.
Building Blocks for Conjugated Microporous Polymers: The halogen atoms on the aromatic ring can serve as reactive handles for cross-coupling reactions, such as Yamamoto coupling, to construct conjugated microporous polymers. policyrj.com These materials have potential applications in gas storage, separation, and catalysis. policyrj.com
Integration with Artificial Intelligence and Machine Learning in Synthetic Design
The complexity of synthesizing multi-substituted aromatic compounds like this compound makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML) in synthetic design.
Future integration of these computational tools is expected to:
Accelerate Retrosynthesis and Pathway Prediction: AI-powered retrosynthesis algorithms can rapidly propose and evaluate multiple synthetic routes, helping chemists to identify the most efficient and cost-effective pathways. arxiv.orgchemrxiv.orgopenreview.net These tools can analyze vast reaction databases to suggest novel and non-intuitive disconnections.
Predict Reaction Outcomes and Optimize Conditions: Machine learning models are increasingly being used to predict the success and yield of chemical reactions based on the starting materials, reagents, and conditions. nih.govaiche.org This predictive capability can significantly reduce the number of experiments required to optimize the synthesis of this compound.
Design Novel Compounds with Desired Properties: AI can be employed to design new molecules with specific properties by learning from existing chemical data. This could be used to design analogues of this compound with tailored characteristics for specific applications in medicine or materials science.
| AI/ML Application | Impact on Synthetic Design |
| Retrosynthesis Algorithms | Rapidly proposes and evaluates multiple synthetic routes. arxiv.orgchemrxiv.orgopenreview.net |
| Reaction Outcome Prediction | Reduces the number of experiments needed for optimization. nih.govaiche.org |
| De Novo Molecular Design | Designs novel analogues with tailored properties. |
Q & A
Q. What are the common synthetic routes for 5-Bromo-2,4-difluoro-N-methylbenzamide?
A typical route begins with 5-bromo-2,4-difluorobenzoic acid , synthesized via bromination of 2,4-difluorobenzonitrile in sulfuric acid (yield: 93–99%) . The acid is then converted to the corresponding acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with methylamine. Purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Key intermediates and reaction conditions should be validated by TLC and NMR .
Q. How is the purity and structure of this compound confirmed?
- NMR Spectroscopy : and NMR identify substituent patterns (e.g., methylamide protons at δ 3.1–3.5 ppm and aromatic protons in the difluorobromo region) .
- Mass Spectrometry : ESI-MS or HRMS detects molecular ion clusters (e.g., [M+H] at m/z 279/281 for Br isotopes) .
- Elemental Analysis : Confirms C, H, N, and Br content within ±0.4% of theoretical values.
Q. What are the key intermediates in synthesizing this compound?
The primary intermediate is 5-bromo-2,4-difluorobenzoic acid , prepared via bromination under acidic conditions . Subsequent activation to the acyl chloride and coupling with methylamine yields the target amide. Intermediate purity is critical to avoid side products like di-methylated byproducts.
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Crystal Twinning : Common due to halogen/halogen interactions. Use SHELXL for refinement, employing TWIN/BASF commands to model twinning .
- Disorder in Fluorine Substituents : Partial occupancy or anisotropic displacement parameters (ADPs) can be refined using high-resolution X-ray data (e.g., Mo-Kα radiation, 0.8 Å resolution) .
- Data Collection : Optimize cryocooling (100 K) to reduce thermal motion artifacts .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Cross-Validation : Combine NMR (e.g., NMR for fluorine environments), IR (amide C=O stretch ~1650 cm), and X-ray crystallography .
- Isotopic Patterns in MS : Bromine’s (1:1 ratio) and fluorine’s monoisotopic nature aid in distinguishing fragmentation pathways .
Q. How can computational methods predict the reactivity of this compound in further reactions?
- DFT Calculations : Analyze electron density maps (e.g., HOMO/LUMO surfaces) to predict sites for nucleophilic/electrophilic attacks. Substituents like bromine (electron-withdrawing) and fluorine (ortho/para-directing) influence regioselectivity .
- Molecular Dynamics : Simulate solvation effects in common solvents (e.g., DMSO, acetonitrile) to optimize reaction conditions .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
